REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15])[CH3:2].[N+:16]([O-])([OH:18])=[O:17]>C(O)(=O)C>[CH2:1]([O:3][C:4]1[C:5]([O:14][CH3:15])=[CH:6][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:12]([N+:16]([O-:18])=[O:17])[CH:13]=1)[CH3:2]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C(=O)OC)C=C1)OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
poured onto ice bath
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Type
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EXTRACTION
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Details
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Extracted with chloroform
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Type
|
WASH
|
Details
|
washed with dilute sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
filtered through magnesium sulfate
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
giving 5.268 of off-white solid
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Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |